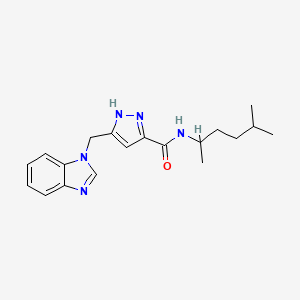![molecular formula C12H18Cl3NO B5431541 [2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431541.png)
[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride, commonly known as Clenbuterol, is a beta-2 adrenergic agonist that has been widely used in scientific research due to its bronchodilator and thermogenic properties. It was initially developed as a treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, it has gained popularity among bodybuilders and athletes for its ability to increase muscle mass and reduce body fat.
Mécanisme D'action
Clenbuterol exerts its effects by binding to beta-2 adrenergic receptors in the body, which are primarily found in the lungs and skeletal muscle. This leads to the activation of a signaling pathway that causes relaxation of smooth muscle in the airways and an increase in the production of heat in the body.
Biochemical and Physiological Effects:
Clenbuterol has been shown to increase muscle mass and reduce body fat in animal studies and human clinical trials. It also has the potential to improve exercise performance by increasing aerobic capacity and reducing fatigue. However, the long-term effects of clenbuterol on muscle and bone health are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
Clenbuterol has several advantages for use in laboratory experiments. It is relatively easy to administer and has a well-established safety profile. It also has a long half-life, which allows for sustained effects over a period of time. However, its effects can vary depending on the species and strain of animal used, and it may not be suitable for all types of experiments.
Orientations Futures
There are several potential future directions for research on clenbuterol. One area of interest is its potential use in the treatment of muscle wasting disorders such as muscular dystrophy. Another area of focus is the development of more selective beta-2 adrenergic agonists that have fewer side effects and are more effective in specific tissues. Additionally, there is a need for further research on the long-term effects of clenbuterol on muscle and bone health, as well as its potential for abuse in the athletic community.
In conclusion, clenbuterol is a beta-2 adrenergic agonist that has been widely used in scientific research for its bronchodilator and thermogenic properties. It has potential therapeutic applications in the treatment of respiratory diseases, heart failure, and muscle wasting disorders. While it has several advantages for use in laboratory experiments, further research is needed to fully understand its long-term effects and potential for abuse.
Méthodes De Synthèse
Clenbuterol is synthesized through a series of chemical reactions involving 2,4-dichloroacetophenone, methylamine, and ethylamine. The final product is obtained in the form of a hydrochloride salt.
Applications De Recherche Scientifique
Clenbuterol has been extensively studied for its potential therapeutic applications in the treatment of respiratory diseases. It has been shown to improve lung function and reduce airway inflammation in patients with asthma and [2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride. In addition, it has been investigated for its potential use in the treatment of heart failure and muscle wasting disorders.
Propriétés
IUPAC Name |
2-(2,4-dichloro-3,5-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.ClH/c1-4-15-5-6-16-10-7-8(2)11(13)9(3)12(10)14;/h7,15H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULULOKUEMOTTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C(=C(C(=C1)C)Cl)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5431470.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5431477.png)
![3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431486.png)
![6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5431498.png)

![2-tert-butyl-6-[(3,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5431512.png)
![7-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5431526.png)
![N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide](/img/structure/B5431533.png)


![2-{2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5431563.png)

![1-benzyl-4-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B5431575.png)
![3-(allylthio)-6-[3-(benzyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5431583.png)